5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with a molecular formula of C16H18ClN7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves multiple steps. One common method includes the reaction of 5-chloro-2-aminopyridine with 1-methylpiperidine under controlled conditions to form an intermediate. This intermediate is then reacted with pyrazine-2-carbonitrile to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazine derivatives .
Scientific Research Applications
5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Uniqueness
What sets 5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H20ClN7 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-[[5-chloro-4-[methyl-(1-methylpiperidin-4-yl)amino]pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C17H20ClN7/c1-24-5-3-13(4-6-24)25(2)15-7-16(22-10-14(15)18)23-17-11-20-12(8-19)9-21-17/h7,9-11,13H,3-6H2,1-2H3,(H,21,22,23) |
InChI Key |
HLDBXTYLGQKBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=CC(=NC=C2Cl)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
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